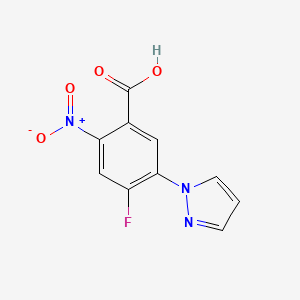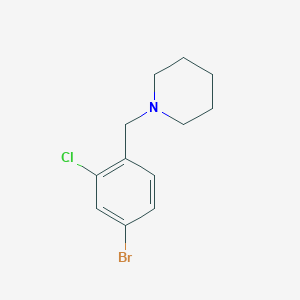
1-(4-Bromo-2-clorofenil)metil piperidina
Descripción general
Descripción
“1-(4-Bromo-2-chlorophenyl)methyl piperidine” is a chemical compound with the molecular formula C12H15BrClN . It has a molecular weight of 288.61 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-(4-Bromo-2-chlorophenyl)methyl piperidine”, has been a subject of research. Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-(4-Bromo-2-chlorophenyl)methyl piperidine” is 1S/C12H15BrClN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 .
Physical And Chemical Properties Analysis
“1-(4-Bromo-2-chlorophenyl)methyl piperidine” is a compound with a molecular weight of 288.61 . It should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Farmacología
1-(4-Bromo-2-clorofenil)metil piperidina: es un compuesto que se ha explorado por sus posibles aplicaciones farmacológicas. Su estructura está relacionada con la piperidina, un farmacóforo conocido en el diseño de fármacos . Los derivados de la piperidina se utilizan en diversas aplicaciones terapéuticas, como agentes anticancerígenos, antivirales, antimaláricos, antimicrobianos, antifúngicos, antihipertensivos, analgésicos, antiinflamatorios, anti-Alzheimer, antipsicóticos y anticoagulantes .
Ciencia de los Materiales
En la ciencia de los materiales, los derivados de este compuesto podrían utilizarse como intermediarios en la síntesis de moléculas más complejas. La presencia de átomos de bromo y cloro lo convierte en un candidato potencial para una mayor funcionalización, lo que es una práctica común en el desarrollo de nuevos materiales con propiedades deseadas .
Síntesis Química
This compound: sirve como bloque de construcción en la síntesis orgánica. Su anillo aromático halogenado puede sufrir diversas reacciones, como el acoplamiento de Suzuki, que se utiliza ampliamente para crear compuestos biarílicos, una estructura central en muchos productos farmacéuticos .
Química Analítica
En química analítica, este compuesto podría utilizarse como material estándar o de referencia en el análisis cromatográfico para ayudar a identificar y cuantificar compuestos similares dentro de una mezcla. Su estructura única permite una fácil detección y cuantificación .
Investigación en Ciencias de la Vida
El compuesto es de interés en la investigación en ciencias de la vida por su potencial actividad biológica. Puede utilizarse en ensayos para estudiar su interacción con objetivos biológicos, lo que podría conducir al descubrimiento de nuevos fármacos o sondas bioquímicas .
Estudios de Cromatografía
En los estudios de cromatografía, This compound podría utilizarse para desarrollar nuevos métodos cromatográficos o para optimizar los ya existentes. Sus propiedades fisicoquímicas, como la polaridad y el peso molecular, lo hacen adecuado para tales aplicaciones .
Safety and Hazards
The compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKSBSLWZUMHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259243 | |
| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200131-41-4 | |
| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200131-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


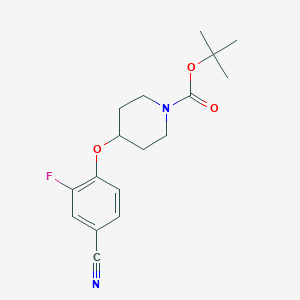
![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)
![Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1442219.png)
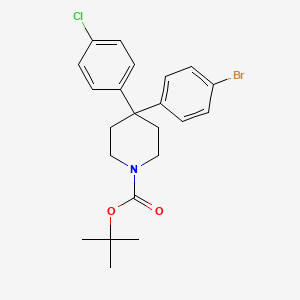
![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)
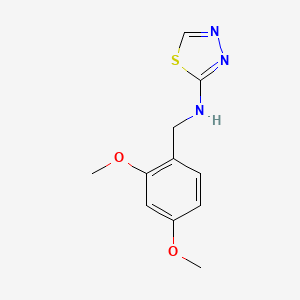
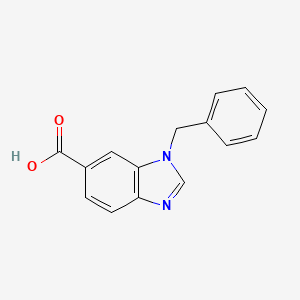

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)
![4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B1442230.png)

